molecular formula C6H12O3 B8254406 Methoxyisopropyl acetate, (S)- CAS No. 335203-10-6

Methoxyisopropyl acetate, (S)-

Cat. No. B8254406
Key on ui cas rn: 335203-10-6
M. Wt: 132.16 g/mol
InChI Key: LLHKCFNBLRBOGN-YFKPBYRVSA-N
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Patent
US08642246B2

Procedure details

To the solvents of 60 g ethanol and 30 g PGMEA, 33.33 g TEOS, 5.71 g VTEOS and 2.40 g PTEOS monomers were individually added. While stirring a mixture of 1.13 g 0.1N nitric acid and 18.92 g water was poured, the reaction mixture was heated to reflux at 81° C. for 4 hours before cooling down. 8.84 g butanol was added to the reaction mixture and stirred at room temperature overnight. The resulting polymer was measured to have a molecular weight of Mn=1121 amu, Mw=1723 amu analyzed using the same GPC system as mentioned above.
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
33.33 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step Two
Name
Quantity
18.92 g
Type
solvent
Reaction Step Two
Quantity
8.84 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](O)[CH3:2].CC([O:9][C:10](C)=[O:11])COC.CCO[Si]([O:23][CH2:24][CH3:25])(OCC)OCC.[N+]([O-])(O)=[O:27].[CH2:30]([OH:34])[CH2:31][CH2:32][CH3:33]>O>[CH:1]1[C:31]([C:30]([OH:27])=[O:34])=[CH:32][C:33]2[C:10]([O:11][C:24](=[O:23])[C:25]=2[CH:2]=1)=[O:9]

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C(C)O
Name
Quantity
30 g
Type
reactant
Smiles
CC(COC)OC(=O)C
Name
Quantity
33.33 g
Type
reactant
Smiles
CCO[Si](OCC)(OCC)OCC
Step Two
Name
Quantity
1.13 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
18.92 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
8.84 g
Type
reactant
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
81 °C
Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was poured
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
before cooling down
STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
Smiles
C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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